molecular formula C9H14N4O B13475486 3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide

Cat. No.: B13475486
M. Wt: 194.23 g/mol
InChI Key: AURJZDXMUMYKKD-UHFFFAOYSA-N
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Description

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-(3-aminopyrazol-1-yl)-N-cyclopropylpropanamide

InChI

InChI=1S/C9H14N4O/c10-8-3-5-13(12-8)6-4-9(14)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H2,10,12)(H,11,14)

InChI Key

AURJZDXMUMYKKD-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCN2C=CC(=N2)N

Origin of Product

United States

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